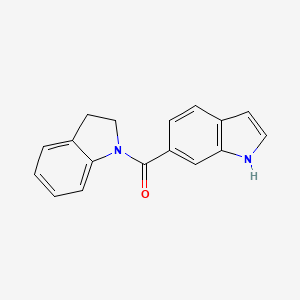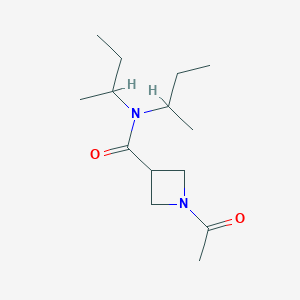
N'-(5-chloropyridin-2-yl)-N-(2-hydroxypropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloropyridin-2-yl)-N-(2-hydroxypropyl)ethanediamide, also known as “CPHED”, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound, and is commonly used as a reagent or catalyst in chemical synthesis. CPHED has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
科学的研究の応用
CPHED has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. It has also been used in the synthesis of biologically active compounds and in the synthesis of polymers. Additionally, CPHED has been studied for its potential use in the production of pharmaceuticals and in the development of novel drug delivery systems.
作用機序
The mechanism of action of CPHED is not yet fully understood. It is believed that the compound acts as a catalyst in the formation of carbon-carbon bonds and as a reagent in the formation of other chemical compounds. Additionally, it is thought to act as a proton donor in the formation of hydrogen bonds and as a nucleophile in the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPHED are not yet fully understood. However, studies have shown that the compound can act as an inhibitor of certain enzymes, such as tyrosinase, and can also act as a scavenger of reactive oxygen species. Additionally, CPHED has been studied for its potential to modulate the activity of certain receptors, such as the G-protein coupled receptor.
実験室実験の利点と制限
CPHED has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a stable compound that is easy to handle and store. The main limitation of CPHED is its relatively low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for CPHED. One potential direction is to further study its potential applications in the synthesis of biologically active compounds and in the development of novel drug delivery systems. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to improve the solubility of CPHED in water, which would expand its potential uses in laboratory experiments.
合成法
CPHED is synthesized through a process known as “pyridine-catalyzed Michael addition”. This method involves the addition of a nucleophile, such as a hydride, to an electrophilic carbon atom of an activated alkyne. The pyridine catalyst helps to activate the electrophilic carbon and stabilize the intermediate product. The reaction is typically carried out in an organic solvent, such as dichloromethane, and requires a base, such as triethylamine, to neutralize the acidic pyridine catalyst. The reaction typically proceeds within one hour and yields a product that is approximately 95% pure.
特性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-6(15)4-13-9(16)10(17)14-8-3-2-7(11)5-12-8/h2-3,5-6,15H,4H2,1H3,(H,13,16)(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNVYNOBELKMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-Chloropyridin-2-YL)-N-(2-hydroxypropyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate](/img/structure/B6502456.png)
![(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502459.png)
![(2Z)-7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502460.png)
![(2Z)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502463.png)
![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6502470.png)
![(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502478.png)
![(2Z)-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502484.png)
![7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B6502491.png)
![3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6502499.png)
![1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502505.png)
![1-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502507.png)


![(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502556.png)